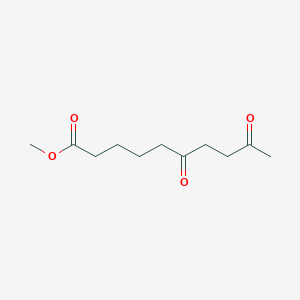![molecular formula C26H23N5O3 B14241632 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol CAS No. 185738-66-3](/img/structure/B14241632.png)
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes diazenyl groups and phenoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol typically involves the reaction of 4-phenoxyphenyl diazonium salts with aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due
Properties
CAS No. |
185738-66-3 |
|---|---|
Molecular Formula |
C26H23N5O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[bis[(4-phenoxyphenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C26H23N5O3/c32-20-19-31(29-27-21-11-15-25(16-12-21)33-23-7-3-1-4-8-23)30-28-22-13-17-26(18-14-22)34-24-9-5-2-6-10-24/h1-18,32H,19-20H2 |
InChI Key |
HBYARAUJIQFRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=NN(CCO)N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


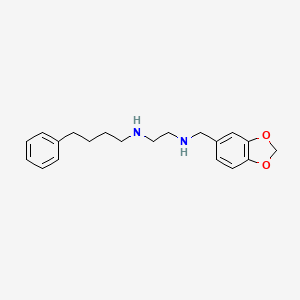
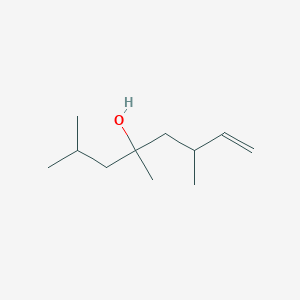
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
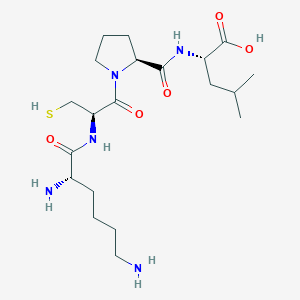
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
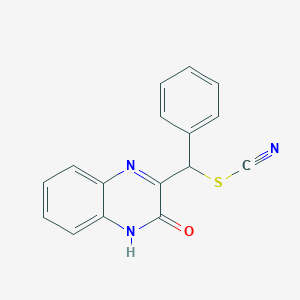


![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
